Dronedarone Impurity 1
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Overview
Description
Dronedarone Impurity 1: is a chemical compound with the molecular formula C20H19NO5 and a molecular weight of 353.4 g/mol . It is a known impurity of the antiarrhythmic drug dronedarone, which is used to treat atrial fibrillation and atrial flutter. The chemical name of this compound is (2-Butyl-5-nitrobenzofuran-3-yl) (4-methoxyphenyl)methanone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dronedarone Impurity 1 typically involves the nitration of a benzofuran derivative followed by a series of chemical reactions to introduce the methoxyphenyl and butyl groups. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and other advanced technologies can help achieve these goals .
Chemical Reactions Analysis
Types of Reactions: Dronedarone Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dronedarone Impurity 1 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Dronedarone Impurity 1 is not well-documented, but it is believed to interact with similar molecular targets as dronedarone. Dronedarone itself is a multichannel blocker that inhibits sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors. This leads to the prolongation of the action potential and refractory period in myocardial tissue, thereby reducing the excitability of heart cells and preventing arrhythmias .
Comparison with Similar Compounds
Dronedarone: The parent compound, used as an antiarrhythmic drug.
Amiodarone: Another antiarrhythmic drug with a similar mechanism of action but different chemical structure.
Uniqueness: Dronedarone Impurity 1 is unique in its specific chemical structure, which includes a nitrobenzofuran moiety and a methoxyphenyl group. This structure differentiates it from other impurities and related compounds, making it a valuable reference standard in analytical chemistry .
Properties
Molecular Formula |
C26H34N2O3 |
---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[3-(butylamino)propoxy]phenyl]methanone |
InChI |
InChI=1S/C26H34N2O3/c1-3-5-8-24-25(22-18-20(27)11-14-23(22)31-24)26(29)19-9-12-21(13-10-19)30-17-7-16-28-15-6-4-2/h9-14,18,28H,3-8,15-17,27H2,1-2H3 |
InChI Key |
XUNGMCIRQHLEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCCNCCCC |
Origin of Product |
United States |
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